2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Overview
Description
2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a 5-methyloxolan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one typically involves the bromination of 1-(5-methyloxolan-2-yl)ethan-1-one. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(5-methyloxolan-2-yl)ethanol.
Oxidation: Formation of 2-bromo-1-(5-methyloxolan-2-yl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and structural features.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to diverse chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)ethan-1-one: Similar in structure but contains a pyridine ring instead of the oxolane ring.
2-Bromo-1-(2-thienyl)ethan-1-one: Contains a thiophene ring instead of the oxolane ring.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Contains a methylphenyl group instead of the oxolane ring.
Uniqueness
2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is unique due to the presence of the 5-methyloxolan-2-yl moiety, which imparts specific reactivity and properties. This structural feature distinguishes it from other brominated ethanones and influences its behavior in chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-1-(5-methyloxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWIAJLLYIEISD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596185 | |
Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141072-68-6 | |
Record name | 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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